Methyl 2,3-dihydrobenzofuran-7-carboxylate

説明

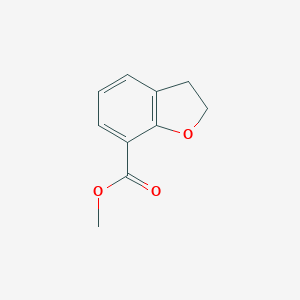

Structure

3D Structure

特性

IUPAC Name |

methyl 2,3-dihydro-1-benzofuran-7-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-12-10(11)8-4-2-3-7-5-6-13-9(7)8/h2-4H,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBXNKSQLUHOUMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1OCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50567698 |

Source

|

| Record name | Methyl 2,3-dihydro-1-benzofuran-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50567698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133844-95-8 |

Source

|

| Record name | Methyl 2,3-dihydro-1-benzofuran-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50567698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Deep Dive: The 2,3-Dihydrobenzofuran Scaffold

From Natural Isolation to Targeted Therapeutics

Executive Summary

The 2,3-dihydrobenzofuran (DHB) scaffold represents a privileged substructure in medicinal chemistry, distinguished from its unsaturated benzofuran counterpart by the saturation of the C2-C3 bond. This structural nuance imparts specific stereochemical vectors crucial for target binding, reducing the planarity of the molecule and often improving solubility and metabolic stability. This guide analyzes the DHB scaffold's historical trajectory, synthetic evolution, and modern application in drug discovery.

Part 1: Structural Fundamentals & Historical Origins

1.1 The "Milk Sickness" and Tremetone

The history of the dihydrobenzofuran scaffold is rooted in a 19th-century medical mystery known as "Milk Sickness." Settlers in the American Midwest frequently succumbed to a fatal illness caused by consuming milk from cows that grazed on White Snakeroot (Ageratina altissima).

-

Discovery: It was not until the early 20th century that the toxic principle was identified as Tremetone , a ketone containing the 2,3-dihydrobenzofuran core.

-

Significance: This marked the first major recognition of the DHB pharmacophore's bioavailability and potent biological activity. Unlike the planar benzofuran, the DHB core in Tremetone possesses a chiral center at C2, which was later found to be critical for its metabolic activation and toxicity.

1.2 Natural Product Classes

Beyond Tremetone, the DHB core appears in diverse natural product families, often exhibiting superior complexity and specificity compared to their aromatic counterparts.[1][2]

| Class | Representative Compound | Biological Activity | Mechanism |

| Neolignans | Licarin A | Anti-tubercular | Inhibition of specific mycobacterial enzymes. |

| Flavaglines | Rocaglamide A | Anti-cancer / Anti-inflammatory | Inhibits eIF4A (translation initiation factor). |

| Benzofuranoids | Obtusaquinone | Cytotoxic | Interaction with redox systems. |

| Alkaloids | Galanthamine | Alzheimer's Treatment | AChE inhibitor (contains a fused DHB ring system). |

Part 2: Evolution of Synthetic Methodologies

The synthesis of DHB scaffolds has evolved from harsh acid-mediated cyclizations to precise, transition-metal-catalyzed enantioselective transformations.

2.1 Classical Approaches

Early synthesis relied on the Claisen Rearrangement of allyl phenyl ethers followed by acid-catalyzed cyclization.

-

Limitation: These methods often required high temperatures (>200°C) and produced racemic mixtures, limiting their utility in modern drug discovery where enantiopurity is paramount.

2.2 Modern Transition-Metal Catalysis

The field has shifted toward Palladium (Pd) and Copper (Cu) catalyzed intramolecular C-O bond formation.

-

Pd-Catalyzed Intramolecular Etherification: This is currently the "gold standard" for generating chiral DHBs. It utilizes aryl halides with a pendant alcohol or alkene.[3]

-

C-H Activation: Recent advances utilize Rhodium (Rh) or Ruthenium (Ru) to activate C-H bonds directly, allowing for atom-economical synthesis without pre-functionalized precursors.

Visualization: Evolution of DHB Synthesis

Caption: The trajectory from harsh, racemic thermal rearrangements to atom-economical, enantioselective metal catalysis.

Part 3: Medicinal Chemistry & Pharmacology[1][2][4][5][6][7][8][9][10][11][12]

The saturation of the furan ring at C2-C3 breaks the aromaticity of the furan moiety, converting the planar benzofuran into a puckered, three-dimensional scaffold.

3.1 Structure-Activity Relationship (SAR)

-

Stereochemistry: The C2 and C3 positions are prime vectors for substituents. In Prucalopride (a high-affinity 5-HT4 agonist), the specific orientation of the amide side chain relative to the dihydrobenzofuran core is essential for receptor docking.

-

Metabolic Stability: Dihydrobenzofurans are generally less prone to oxidative opening by CYPs compared to furans (which can form toxic reactive metabolites like epoxide intermediates), making them safer drug candidates.

3.2 Key Therapeutic Agents[1]

| Drug / Lead | Target | Indication | Role of DHB Core |

| Prucalopride | 5-HT4 Receptor | Chronic Constipation | Provides rigid spacer for pharmacophore alignment. |

| Darifenacin | M3 Muscarinic | Overactive Bladder | Fused DHB system ensures selectivity over M1/M2. |

| Iezoguanine | Anti-tumor | Cancer | Intercalating agent backbone. |

Part 4: Experimental Protocol

Method: Enantioselective Pd-Catalyzed Intramolecular Etherification

Objective: Synthesis of a chiral 2-substituted-2,3-dihydrobenzofuran from an o-allyl phenol precursor. This protocol is selected for its reproducibility and relevance to generating library diversity.

Mechanism: The reaction proceeds via a Wacker-type cyclization or an intramolecular C-O bond formation involving Pd(II). The use of chiral ligands (e.g., BOX, BINAP derivatives) induces enantioselectivity.

Visualization: Catalytic Cycle

Caption: Simplified Pd(II) oxidative cyclization cycle for dihydrobenzofuran synthesis.

Detailed Workflow

1. Reagents & Stoichiometry:

-

Substrate: 2-allylphenol derivative (1.0 equiv, 1.0 mmol)

-

Catalyst: Pd(TFA)2 (5 mol%, 0.05 equiv)

-

Ligand: (S,S)-BOX ligand (e.g., Ph-BOX) (6 mol%)

-

Oxidant: p-Benzoquinone (4.0 equiv) - Critical for regenerating Pd(II)

-

Solvent: MeOH / CH2Cl2 (1:4 v/v, 0.1 M concentration)

-

Temperature: 25°C (Ambient)

2. Step-by-Step Procedure:

-

Catalyst Pre-complexation: In a flame-dried Schlenk tube under Argon, dissolve Pd(TFA)2 and the chiral ligand in CH2Cl2. Stir for 30 minutes to ensure formation of the active chiral complex. Why: Pre-complexation prevents non-selective background reaction by free Palladium.

-

Substrate Addition: Add the 2-allylphenol substrate dissolved in a minimal amount of solvent.

-

Oxidant Addition: Add p-Benzoquinone in one portion. Note: The solution will darken.

-

Reaction: Stir at 25°C for 12-24 hours. Monitor by TLC (Target Rf usually ~0.4-0.6 in Hex/EtOAc).

-

Quench: Filter the mixture through a short pad of Celite to remove reduced Pd black and quinone byproducts. Rinse with Et2O.

-

Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Gradient Hexane -> 10% EtOAc/Hexane).

3. Validation Criteria:

-

Yield: Expect 75-90%.

-

Enantiomeric Excess (ee): Determine via Chiral HPLC (e.g., Chiralcel OD-H column). Successful execution yields >90% ee.[3]

-

NMR Verification: 1H NMR should show disappearance of allylic olefin signals and appearance of diastereotopic protons at C3 (approx. 3.0-3.5 ppm) and the methine proton at C2 (approx. 4.8-5.2 ppm).

Part 5: Future Outlook

The frontier of DHB research lies in C-H Functionalization . Moving away from pre-functionalized aryl halides allows for the direct conversion of simple phenols into complex DHB drugs. Furthermore, Photoredox Catalysis is emerging as a method to access high-energy synthetic intermediates under mild conditions, expanding the chemical space of DHB derivatives.

References

-

Tremetone & History

-

Synthetic Methodology (Pd-Catalysis)

-

Development of Novel Transition Metal-Catalyzed Synthetic Approaches for the Synthesis of a Dihydrobenzofuran Nucleus: A Review. RSC Adv., 2024. Link

-

-

Medicinal Chemistry (Prucalopride)

-

Biological Activity (Rocaglamides)

-

General Review

Sources

- 1. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01830C [pubs.rsc.org]

- 2. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]

- 4. Tremetone and structurally related compounds in white snakeroot ( Ageratina altissima ): a plant associated with trembles and milk sickness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Publication : USDA ARS [ars.usda.gov]

"Methyl 2,3-dihydrobenzofuran-7-carboxylate" literature review

[1]

Executive Summary

Methyl 2,3-dihydrobenzofuran-7-carboxylate (CAS: 133844-95-8) is a specialized heterocyclic ester serving as a critical scaffold in medicinal chemistry. It is most notably recognized as the core structural precursor for Prucalopride , a selective high-affinity 5-HT4 receptor agonist used to treat chronic idiopathic constipation.

This guide provides a rigorous technical analysis of the molecule, detailing its physicochemical profile, validated synthesis protocols, and its role as a pharmacophore in drug development. The methodologies presented prioritize scalability and purity, essential for GMP-compliant environments.

Part 1: Chemical Profile & Properties[2]

The 2,3-dihydrobenzofuran ring system is a privileged structure in drug discovery, offering a rigid bicyclic framework that positions substituents in defined vectors, enhancing receptor binding affinity.

Physicochemical Specifications

| Property | Data |

| IUPAC Name | Methyl 2,3-dihydro-1-benzofuran-7-carboxylate |

| CAS Number | 133844-95-8 |

| Molecular Formula | C₁₀H₁₀O₃ |

| Molecular Weight | 178.19 g/mol |

| Appearance | Off-white to beige crystalline solid |

| Melting Point | 57–62 °C |

| Solubility | Soluble in MeOH, DCM, EtOAc; Insoluble in water |

| pKa (Acid precursor) | ~4.2 (COOH group) |

Part 2: Validated Synthesis Protocols

Method A: Fischer Esterification (Primary Route)

Context: The most robust method for synthesizing the methyl ester from its parent acid, 2,3-dihydrobenzofuran-7-carboxylic acid . This pathway is preferred for its high atom economy and ease of purification.

Reaction Logic

The carboxylic acid is activated by a strong mineral acid catalyst (H₂SO₄), making the carbonyl carbon electrophilic enough to be attacked by the weak nucleophile (Methanol). The reaction is reversible; thus, using methanol as the solvent drives the equilibrium toward the ester (Le Chatelier’s principle).

Experimental Protocol

Scale: 10.0 g Input (Parent Acid)

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂).

-

Solvation: Dissolve 2,3-dihydrobenzofuran-7-carboxylic acid (10.0 g, 60.9 mmol) in anhydrous Methanol (100 mL).

-

Catalysis: Add Concentrated H₂SO₄ (1.0 mL) dropwise with stirring. Caution: Exothermic.

-

Reflux: Heat the mixture to reflux (65 °C) for 6–8 hours. Monitor via TLC (Hexane:EtOAc 3:1). The acid spot (Rf ~0.1) should disappear, replaced by the ester (Rf ~0.6).

-

Workup:

-

Cool reaction to room temperature.[1]

-

Concentrate methanol to ~20 mL under reduced pressure.

-

Pour residue into ice-water (100 mL) and neutralize with saturated NaHCO₃ solution (pH ~8).

-

Extract with Ethyl Acetate (3 x 50 mL).

-

-

Purification:

-

Wash combined organics with Brine (50 mL), dry over anhydrous Na₂SO₄, and filter.

-

Evaporate solvent to yield the crude ester.[1]

-

Optional: Recrystallize from cold Hexane/EtOAc if high purity (>99%) is required.

-

Expected Yield: 9.2–9.8 g (85–90%).

Method B: The "Prucalopride" Pathway (Industrial Context)

Context: In drug development, the 7-carboxylate core is often functionalized at the 4- and 5-positions. The synthesis below highlights how the core scaffold is elaborated into the active pharmaceutical ingredient (API).

Pathway Visualization

Figure 1: Synthetic workflow from the parent acid to the key pharmaceutical intermediate.[2][3][4]

Part 3: Medicinal Chemistry Applications[1][2][4][7][8][9][10][11]

5-HT4 Receptor Agonism (Prucalopride)

The primary utility of Methyl 2,3-dihydrobenzofuran-7-carboxylate is as the structural foundation for Prucalopride .

-

Mechanism: The benzofuran ring mimics the indole ring of serotonin (5-HT), but the 2,3-dihydro modification and the 7-carboxamide side chain (added later) lock the molecule into a conformation that selectively activates the 5-HT4 receptor in the GI tract.

-

Structure-Activity Relationship (SAR): The 7-position carbonyl is crucial for hydrogen bonding within the receptor pocket. The 4-amino and 5-chloro substituents (added to this core) tune the lipophilicity and metabolic stability.

Scaffold Versatility

Beyond Prucalopride, this ester is used to generate:

-

Chiral Benzofurans: Via asymmetric hydrolysis or enzymatic resolution of the ester.

-

Tricyclic Heterocycles: The ester group serves as a handle for intramolecular cyclization reactions (e.g., Friedel-Crafts acylation) to form fused ring systems.

Part 4: Safety & Handling (MSDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Handling Protocols:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Ventilation: All operations involving the free acid or synthesis reagents (H₂SO₄) must be performed in a fume hood.

-

Storage: Store in a cool, dry place (2–8 °C recommended) under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis.

References

-

Prucalopride Synthesis & Intermediates

-

Title: Preparation of 2,3-dihydrobenzofuran compounds (Patent CN102942542A).[2]

- Source: Google P

- Link

-

-

General Benzofuran Synthesis

-

Chemical Properties & CAS Data

- Title: Methyl 2,3-dihydrobenzofuran-7-carboxyl

- Source: PubChem / NIH.

-

Link:[Link]

-

Safety Data

-

Title: Safety Data Sheet - Methyl 2,3-dihydrobenzofuran-7-carboxylate.[2]

- Source: BLD Pharm / Fisher Scientific.

-

Sources

- 1. benchchem.com [benchchem.com]

- 2. CN102942542A - Preparation method of 2, 3-dihydrobenzofuran compound - Google Patents [patents.google.com]

- 3. op.niscair.res.in [op.niscair.res.in]

- 4. First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,3-Dihydro-2,2-dimethyl-7-benzofuranol | C10H12O2 | CID 15278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 7-Methyl-2,3-dihydrobenzofuran | C9H10O | CID 22592386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Safe Handling and Application of Methyl 2,3-Dihydrobenzofuran-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of Methyl 2,3-dihydrobenzofuran-7-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. From its fundamental physicochemical properties to detailed protocols for its synthesis, purification, and safe handling, this document serves as an essential resource for laboratory professionals. The causality behind experimental choices and the integration of self-validating systems within protocols are emphasized to ensure both scientific integrity and operational safety.

Compound Profile and Physicochemical Properties

Methyl 2,3-dihydrobenzofuran-7-carboxylate is a solid at room temperature, appearing as a yellow to white solid.[1] Its fundamental properties are summarized in the table below, providing a quick reference for experimental planning.

| Property | Value | Source |

| CAS Number | 133844-95-8 | [1][2] |

| Molecular Formula | C₁₀H₁₀O₃ | [2] |

| Molecular Weight | 178.19 g/mol | [2] |

| Melting Point | 57-62 °C | [1] |

| Appearance | Yellow to white solid | [1] |

| Storage Condition | Sealed in dry, Store at 4 to 8 °C | [1] |

Synthesis of Methyl 2,3-Dihydrobenzofuran-7-carboxylate

The synthesis of Methyl 2,3-dihydrobenzofuran-7-carboxylate is typically achieved through the esterification of 2,3-dihydrobenzofuran-7-carboxylic acid. This process is crucial for subsequent reactions where the methyl ester may be a more suitable functional group.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of the title compound.

Caption: Synthesis workflow for Methyl 2,3-dihydrobenzofuran-7-carboxylate.

Detailed Synthesis Protocol

This protocol is adapted from established literature procedures.[3]

Materials:

-

2,3-Dihydrobenzofuran-7-carboxylic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Ethyl acetate

-

Sodium sulfate (anhydrous)

-

Water (deionized)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,3-dihydrobenzofuran-7-carboxylic acid in methanol.

-

Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension. Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Reflux: Heat the reaction mixture to reflux and maintain for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the excess methanol.

-

Extraction: To the crude residue, add water and extract the product with ethyl acetate three times. Causality: The desired ester is significantly more soluble in the organic phase (ethyl acetate) than in the aqueous phase, allowing for its separation from water-soluble impurities and the acid catalyst.

-

Drying: Combine the organic layers and dry over anhydrous sodium sulfate.

-

Isolation: Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude Methyl 2,3-dihydrobenzofuran-7-carboxylate.

Purification and Characterization

Purification of the crude product is essential to remove any unreacted starting material, byproducts, or residual solvent.

Purification Protocol: Column Chromatography

Materials:

-

Crude Methyl 2,3-dihydrobenzofuran-7-carboxylate

-

Silica gel (for column chromatography)

-

n-Hexane

-

Ethyl acetate

Procedure:

-

Column Preparation: Prepare a silica gel column using a slurry of silica gel in n-hexane.

-

Loading: Dissolve the crude product in a minimal amount of the eluent (e.g., n-hexane/ethyl acetate 90:10) and load it onto the column.

-

Elution: Elute the column with a gradient of n-hexane and ethyl acetate. A typical starting eluent is 90:10 n-hexane/ethyl acetate.[3] The polarity can be gradually increased to facilitate the elution of the product.

-

Fraction Collection: Collect fractions and monitor by TLC to identify the fractions containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Methyl 2,3-dihydrobenzofuran-7-carboxylate as a solid.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

-

Mass Spectrometry: Mass spectrometry can be used to confirm the molecular weight of the compound. The expected molecular ion peak (M+) would be at m/z = 178.19.

Safety and Handling

Methyl 2,3-dihydrobenzofuran-7-carboxylate possesses specific hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE).

Hazard Identification and GHS Classification

| Hazard | GHS Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 | Warning |

| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07 | Warning |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | GHS07 | Warning |

| Specific Target Organ Toxicity, Single Exposure | H335: May cause respiratory irritation | GHS07 | Warning |

Data sourced from Hoffman Fine Chemicals Pty Ltd.[1]

Safe Handling Workflow

The following diagram outlines the recommended workflow for the safe handling of Methyl 2,3-dihydrobenzofuran-7-carboxylate.

Caption: Recommended workflow for the safe handling of the compound.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles are mandatory.

-

Skin Protection: A laboratory coat and chemically resistant gloves (e.g., nitrile) should be worn.

-

Respiratory Protection: If working with the solid in a manner that could generate dust, a NIOSH-approved respirator is recommended. All handling should ideally be performed in a certified chemical fume hood to minimize inhalation exposure.[5][6]

Storage and Stability

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][7]

Emergency Procedures

In the event of an accidental exposure or spill, the following procedures should be followed.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Toxicological Information

While specific toxicological data for Methyl 2,3-dihydrobenzofuran-7-carboxylate is limited, information on the parent compound, 2,3-benzofuran, provides some insight. Oral exposure to 2,3-benzofuran has been shown to be lethal to animals at high doses.[8] The liver is a common target organ for substituted furan compounds.[8] Given the GHS hazard statements, it is prudent to handle Methyl 2,3-dihydrobenzofuran-7-carboxylate with care to avoid ingestion, skin and eye contact, and inhalation.

Conclusion

Methyl 2,3-dihydrobenzofuran-7-carboxylate is a valuable synthetic intermediate. A thorough understanding of its properties, synthesis, and, most importantly, its safe handling is paramount for researchers in the field of drug discovery and development. By adhering to the protocols and safety guidelines outlined in this guide, scientists can confidently and safely utilize this compound in their research endeavors.

References

-

Grafiati. Journal articles: 'Sulfonyl acid'. [Link]

-

Gangireddy, P. et al. (2014). Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. Journal of Medicinal Chemistry, 57(13), 5739-5758. [Link]

- Google Patents.

- Google Patents.

- Google Patents.

-

National Center for Biotechnology Information. Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. [Link]

-

National Center for Biotechnology Information. HEALTH EFFECTS - Toxicological Profile for 2,3-Benzofuran. [Link]

-

Hoffman Fine Chemicals Pty Ltd. CAS 133844-95-8 | Methyl 2,3-Dihydrobenzofuran-7-carboxylate | MFCD22536349. [Link]

-

ResearchGate. Patterns of presentation and clinical features of toxicity after reported use of ([2-aminopropyl]-2,3-dihydrobenzofurans), the 'benzofuran' compounds. A report from the United Kingdom National Poisons Information Service | Request PDF. [Link]

Sources

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. Page loading... [wap.guidechem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. US20170107207A1 - Aminopyrazolone derivative - Google Patents [patents.google.com]

- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. fishersci.com [fishersci.com]

- 8. HEALTH EFFECTS - Toxicological Profile for 2,3-Benzofuran - NCBI Bookshelf [ncbi.nlm.nih.gov]

"Methyl 2,3-dihydrobenzofuran-7-carboxylate" IUPAC name and synonyms

The following technical guide provides an in-depth analysis of Methyl 2,3-dihydrobenzofuran-7-carboxylate , a critical pharmacophore in medicinal chemistry.

Executive Summary

Methyl 2,3-dihydrobenzofuran-7-carboxylate (CAS: 133844-95-8) represents a privileged scaffold in drug discovery, particularly within the development of serotonin 5-HT4 receptor agonists. Unlike its unsaturated benzofuran counterparts, the 2,3-dihydro analog offers a unique conformational profile that enhances binding affinity in specific GPCR pockets. This guide outlines the compound's nomenclature, validated synthetic protocols, and its pivotal role as a precursor to the gastroprokinetic agent Prucalopride .

Chemical Identity & Nomenclature

Precise identification is required for regulatory filing and database searching.

| Attribute | Detail |

| IUPAC Name | Methyl 2,3-dihydro-1-benzofuran-7-carboxylate |

| Common Synonyms | 7-Methoxycarbonyl-2,3-dihydrobenzofuran; 2,3-Dihydro-7-benzofurancarboxylic acid methyl ester |

| CAS Registry Number | 133844-95-8 |

| Molecular Formula | |

| Molecular Weight | 178.19 g/mol |

| SMILES | COC(=O)C1=C2CCOC2=CC=C1 |

| InChI Key | KVZJDSFEPWQXTF-UHFFFAOYSA-N (for 7-methyl analog reference) / Specific Key varies by substitution |

Structural Analysis

The molecule features a benzene ring fused to a saturated dihydrofuran ring. The C7-position (ortho to the furan oxygen) is functionalized with a methyl ester.

-

Electronic Effect: The furan oxygen acts as a strong electron-donating group (EDG) via resonance, activating the aromatic ring at the ortho (C7) and para (C5) positions. However, the C7 ester creates a "push-pull" system, modulating electron density and making the C4/C5 positions susceptible to electrophilic aromatic substitution (EAS)—a feature exploited in drug synthesis.

-

Conformation: The dihydrofuran ring is not planar; it adopts a "puckered" envelope conformation, which is critical for the steric fit of derived drugs like Prucalopride.

Validated Synthetic Routes

The synthesis of the 7-carboxylate isomer is challenging due to the directing effects of the phenol oxygen. The most robust industrial route utilizes a Claisen Rearrangement / Mitsunobu Cyclization strategy.

Route A: The Mitsunobu Cyclization Strategy (High Purity)

This pathway is preferred for pharmaceutical applications (e.g., Prucalopride intermediates) because it avoids regioisomeric mixtures common in Friedel-Crafts approaches.

Mechanism:

-

Claisen Rearrangement: Thermal rearrangement of an allyl ether installs the carbon chain specifically at the ortho position (C3 of the salicylate).

-

Oxidative Cleavage: The allyl group is cleaved to an aldehyde and reduced to a primary alcohol (hydroxyethyl group).

-

Cyclization: A Mitsunobu reaction closes the ring by activating the primary alcohol, allowing the phenol oxygen to attack the carbon, forming the ether linkage.

Experimental Workflow Diagram

The following diagram illustrates the logic flow for synthesizing the core scaffold, derived from standard protocols for 5-HT4 agonist intermediates.

Caption: Figure 1. Regioselective synthesis of the 2,3-dihydrobenzofuran-7-carboxylate scaffold via Claisen rearrangement and Mitsunobu etherification.

Detailed Experimental Protocol

Objective: Synthesis of Methyl 2,3-dihydrobenzofuran-7-carboxylate from Methyl 2-hydroxy-3-(2-hydroxyethyl)benzoate.

Context: This protocol assumes the precursor (Inter2 in Fig 1) has been generated via ozonolysis or periodate cleavage of the allyl salicylate.

Reagents

-

Substrate: Methyl 2-hydroxy-3-(2-hydroxyethyl)benzoate (1.0 eq)

-

Phosphine: Triphenylphosphine (

) (1.2 eq) -

Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) or DEAD (1.2 eq)

-

Solvent: Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology

-

Preparation: Charge a flame-dried 3-neck round-bottom flask with

(1.2 eq) and the substrate (1.0 eq) under an inert Nitrogen atmosphere. -

Solvation: Add anhydrous THF (10 mL per gram of substrate) and cool the solution to 0°C using an ice bath. Causality: Cooling is essential to control the exothermic nature of the betaine formation in the Mitsunobu mechanism.

-

Addition: Add DIAD (1.2 eq) dropwise over 30 minutes. Maintain internal temperature below 5°C.

-

Observation: The solution will typically turn yellow/orange.

-

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) or HPLC.

-

Quench & Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in Diethyl Ether to precipitate Triphenylphosphine oxide (

). Filter off the solids. -

Purification: Purify the filtrate via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

-

Yield: Expect 85–92% yield of a white to off-white crystalline solid.

Pharmaceutical Application: The Prucalopride Connection

The primary industrial utility of this molecule is as the "Right-Hand Side" (RHS) fragment in the synthesis of Prucalopride (Resolor®), a high-affinity 5-HT4 receptor agonist used for chronic constipation.

Pharmacophore Assembly

In the synthesis of Prucalopride, the 7-carboxylate core undergoes two critical modifications:

-

Chlorination: Electrophilic chlorination at C5.

-

Amidation: The methyl ester is hydrolyzed to the acid, activated, and coupled with an aminopiperidine chain.

Why this scaffold? The 2,3-dihydrobenzofuran ring mimics the indole ring of serotonin but provides metabolic stability and specific steric constraints that enhance selectivity for the 5-HT4 receptor over 5-HT3 or hERG channels, improving the cardiac safety profile compared to earlier agents like cisapride.

Pathway: Transformation to Prucalopride

Caption: Figure 2. Functionalization of the scaffold to produce the API Prucalopride.

Safety & Handling (SDS Summary)

While specific data for the ester may be limited, data is extrapolated from the parent acid and related benzofurans.

-

Hazards: GHS07 (Warning).

-

H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Storage: Store at 2-8°C, under inert gas. Moisture sensitive (ester hydrolysis risk).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 133844-95-8, Methyl 2,3-dihydrobenzofuran-7-carboxylate. Retrieved from [Link]

-

European Medicines Agency. Assessment Report: Resolor (Prucalopride). Procedure No. EMEA/H/C/001012. Retrieved from [Link]

- Google Patents.Synthesis process of prucalopride (CN103664912A).

Sources

Methodological & Application

Application Notes and Protocols for the Hydrolysis of Methyl 2,3-dihydrobenzofuran-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2,3-Dihydrobenzofuran-7-carboxylic Acid

The 2,3-dihydrobenzofuran scaffold is a privileged structural motif present in a wide array of natural products and pharmacologically active compounds.[1] Its derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] 2,3-Dihydrobenzofuran-7-carboxylic acid, in particular, serves as a crucial building block in the synthesis of more complex molecules, making its efficient preparation a topic of significant interest in medicinal chemistry and drug development.[1]

This document provides a comprehensive guide to the hydrolysis of Methyl 2,3-dihydrobenzofuran-7-carboxylate to yield its corresponding carboxylic acid. We will delve into the mechanistic underpinnings of this transformation, present detailed, field-proven protocols for its execution, and offer insights into reaction monitoring, purification, and troubleshooting.

Scientific Principles: The Mechanism of Base-Catalyzed Ester Hydrolysis (Saponification)

The hydrolysis of an ester to a carboxylic acid can be catalyzed by either acid or base. However, base-catalyzed hydrolysis, also known as saponification, is often preferred in synthetic applications because the reaction is effectively irreversible.[5][6] This irreversibility stems from the final deprotonation of the carboxylic acid product by the base to form a carboxylate salt, which is unreactive towards the alcohol byproduct.[7]

The reaction proceeds via a nucleophilic acyl substitution mechanism, which can be broken down into the following key steps:[7][8]

-

Nucleophilic Attack: A hydroxide ion (OH⁻), acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a transient tetrahedral intermediate.[7][8]

-

Collapse of the Tetrahedral Intermediate: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion (CH₃O⁻) as the leaving group.

-

Acid-Base Reaction: The liberated methoxide ion is a strong base and readily deprotonates the newly formed carboxylic acid. This acid-base reaction is highly exergonic and drives the overall equilibrium of the reaction towards the products.

-

Acidic Workup: In a subsequent workup step, a strong acid (e.g., HCl) is added to protonate the carboxylate salt, yielding the final carboxylic acid product.

Caption: Mechanism of base-catalyzed ester hydrolysis.

Experimental Protocols

Two primary protocols utilizing different bases, Sodium Hydroxide (NaOH) and Lithium Hydroxide (LiOH), are presented below. The choice of base may depend on the substrate's sensitivity to reaction conditions and the desired workup procedure.

Protocol 1: Saponification using Sodium Hydroxide in Methanol/Water

This protocol is adapted from a procedure used for a closely related substituted methyl 2,3-dihydrobenzofuran-7-carboxylate and is a robust method for general applications.[9]

Materials and Reagents:

-

Methyl 2,3-dihydrobenzofuran-7-carboxylate

-

Sodium Hydroxide (NaOH)

-

Methanol (MeOH)

-

Deionized Water

-

Hydrochloric Acid (HCl), concentrated or 1M solution

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Experimental Workflow:

Caption: Workflow for NaOH-mediated hydrolysis.

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2,3-dihydrobenzofuran-7-carboxylate (1.0 eq) in methanol (10-20 mL per gram of ester).

-

Addition of Base: In a separate beaker, prepare a solution of sodium hydroxide (2.0-3.0 eq) in deionized water (2-5 mL per gram of NaOH). Add the NaOH solution to the stirred solution of the ester at room temperature.

-

Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65-70 °C).

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC). Prepare a TLC plate and spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture. A suitable eluent system is a mixture of petroleum ether and ethyl acetate (e.g., 1:2 v/v).[9] The starting ester will have a higher Rf value than the product carboxylic acid, which will likely remain at or near the baseline. The reaction is complete when the starting material spot is no longer visible.

-

Workup:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the remaining aqueous solution, slowly add hydrochloric acid with cooling (ice bath) until the pH is acidic (pH 1-2). A precipitate of the carboxylic acid should form.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,3-dihydrobenzofuran-7-carboxylic acid.

-

-

Purification (if necessary): The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: Saponification using Lithium Hydroxide in THF/Water

This protocol is particularly useful for substrates that may be sensitive to the higher temperatures required for reflux in methanol. Lithium hydroxide is a milder base and can often effect hydrolysis at room temperature.[10]

Materials and Reagents:

-

Methyl 2,3-dihydrobenzofuran-7-carboxylate

-

Lithium Hydroxide monohydrate (LiOH·H₂O)

-

Tetrahydrofuran (THF)

-

Deionized Water

-

Hydrochloric Acid (HCl), 1M solution

-

Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask or Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Experimental Workflow:

Caption: Workflow for LiOH-mediated hydrolysis.

Step-by-Step Procedure:

-

Reaction Setup: In a flask equipped with a magnetic stir bar, dissolve Methyl 2,3-dihydrobenzofuran-7-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 to 4:1 v/v, approximately 10-20 mL total solvent per gram of ester).

-

Addition of Base: Add solid Lithium Hydroxide monohydrate (1.5-2.5 eq) to the stirred solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature.

-

Monitoring the Reaction: Monitor the reaction progress by TLC as described in Protocol 1. The reaction time will vary depending on the substrate and exact conditions but is typically several hours to overnight.

-

Workup:

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like hexanes or diethyl ether to remove any unreacted starting material or non-polar impurities.

-

Carefully acidify the aqueous layer to pH 1-2 with 1M HCl.

-

Extract the product from the acidified aqueous layer with ethyl acetate or diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product as described in Protocol 1.

Data Presentation: Key Reaction Parameters

The choice of reaction conditions can significantly impact the outcome of the hydrolysis. Below is a summary of typical parameters.

| Parameter | Protocol 1 (NaOH) | Protocol 2 (LiOH) | Rationale/Considerations |

| Base | Sodium Hydroxide | Lithium Hydroxide | NaOH is less expensive, while LiOH is often more effective at lower temperatures. |

| Equivalents of Base | 2.0 - 3.0 | 1.5 - 2.5 | A slight excess of base ensures the reaction goes to completion. |

| Solvent System | Methanol/Water | THF/Water | Methanol is a good solvent for the ester and the resulting salt. THF is useful for less soluble esters and allows for milder reaction temperatures. |

| Temperature | Reflux (65-70 °C) | Room Temperature | Higher temperatures accelerate the reaction but may not be suitable for sensitive substrates. |

| Reaction Time | 1-4 hours | 4-24 hours | Monitored by TLC for completion. |

Troubleshooting and Field-Proven Insights

-

Incomplete Reaction: If the reaction stalls, consider adding more base or increasing the reaction temperature (for the LiOH protocol). Ensure the starting material is fully dissolved in the solvent system.

-

Low Yield: Poor recovery can result from incomplete extraction. Ensure the aqueous layer is thoroughly extracted with the organic solvent. Back-extraction of the combined organic layers with a dilute basic solution (e.g., 5% NaHCO₃), followed by re-acidification and extraction, can sometimes improve recovery of the carboxylic acid.

-

Emulsion Formation during Workup: The formation of an emulsion during extraction can be problematic. Adding brine to the separatory funnel can help to break up emulsions.

-

Potential Side Reactions: While saponification is generally a clean reaction, prolonged exposure to strong base and high temperatures can potentially lead to decomposition of sensitive functional groups on the benzofuran ring, although the 2,3-dihydrobenzofuran system is relatively stable.

References

- Alemán, P. A., Boix, C., & Poliakoff, M. (1999).

- Bender, M. L. (1960).

- Bhatt, M. V., & Kulkarni, S. U. (1983). Cleavage of Ethers. Synthesis, 1983(04), 249-282.

- CN102942542A - Preparation method of 2, 3-dihydrobenzofuran compound.

- Fife, T. H. (2002). Intramolecular Catalysis of Ester Hydrolysis and Related Reactions. Accounts of Chemical Research, 35(5), 335-343.

- Gerhard, U., & Mayr, H. (2002). Nucleophilicity of Carboxylate Anions. The Journal of Organic Chemistry, 67(10), 3279-3286.

- JoVE. (2020). Hydrolysis of an Ester - Procedure. Journal of Visualized Experiments.

- Khurana, J. M., & Sharma, P. (2004). An efficient and convenient procedure for the hydrolysis of esters with potassium hydroxide in methanol. Indian Journal of Chemistry - Section B, 43B(12), 2639-2641.

- Master Organic Chemistry. (2022).

- Organic Chemistry Portal. (n.d.). Methyl Esters.

- Pearson, A. J., & Roush, W. R. (Eds.). (1999). Handbook of Reagents for Organic Synthesis: Activating Agents and Protecting Groups. John Wiley & Sons.

- ResearchGate. (2025).

- Royal Society of Chemistry. (n.d.). Methyl ester hydrolysis. ChemSpider Synthetic Pages.

- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules, 24(8), 1543.

- The Organic Chemistry Tutor. (2022).

- Verma, A., & Joshi, S. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(52), 30549-30573.

-

. (n.d.). Ester Hydrolysis Mechanism Base Catalyzed.

- Z. H. (1990). Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters. Steroids, 55(1), 33-35.

- Zhang, W., & Pugh, G. (2011). A practical guide to reaction monitoring by thin-layer chromatography (TLC).

- Chemistry Steps. (n.d.).

- Chemguide. (n.d.). Hydrolysis of esters.

- BenchChem. (n.d.).

- Design, synthesis and anticancer activity of amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid. (2020). Bioorganic Chemistry, 96, 103597.

- Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. (2020). Scientific Reports, 10(1), 1-17.

- Enzymatic hydrolysis of esters from 2-carboxy-6-methoxy-2,3-dihydrobenzofuran acid. (2009). African Journal of Biotechnology, 8(21).

- Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (2020). Indian Journal of Chemistry - Section B, 59B(5), 768-775.

Sources

- 1. academicjournals.org [academicjournals.org]

- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. bookpremiumfree.com [bookpremiumfree.com]

- 9. CN102942542A - Preparation method of 2, 3-dihydrobenzofuran compound - Google Patents [patents.google.com]

- 10. Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

experimental procedure for Claisen rearrangement of allyl ethers of salicylic acid

Executive Summary

The Claisen rearrangement of allyl aryl ethers is a cornerstone reaction in medicinal chemistry for constructing carbon-carbon bonds with high regioselectivity.[1] In the context of salicylic acid derivatives , this transformation is pivotal for accessing 3-substituted salicylate scaffolds, which are critical intermediates in the synthesis of benzofurans, coumarins, and bioactive inhibitors (e.g., HIV protease inhibitors).

This guide addresses the specific challenges of rearranging allyl ethers of salicylic acid . Unlike simple phenols, salicylates possess an ortho-carboxylate moiety that introduces steric crowding and electronic deactivation. Furthermore, the free acid is prone to thermal decarboxylation. Therefore, this protocol prioritizes the rearrangement of salicylate esters (e.g., methyl 2-(allyloxy)benzoate) to ensure yield and structural integrity.

Mechanistic Basis & Reaction Logic

The reaction proceeds via a concerted, suprafacial [3,3]-sigmatropic rearrangement. The driving force is the thermodynamic stability gained by reforming the aromatic system after the initial disruption.

Key Mechanistic Features:

-

Transition State: Ordered, six-membered chair-like transition state.

-

Regioselectivity: The allyl group migrates exclusively to the ortho position (C3) relative to the oxygen. If C3 is blocked, it may migrate to the para position (C5) via a secondary Cope rearrangement, but for unsubstituted salicylates, C3 is the sole target.

-

Inversion: The allyl chain undergoes inversion; an

-substituted allyl ether yields a

Pathway Visualization

Figure 1: The concerted mechanism of the Claisen rearrangement.[1][2] The rapid tautomerization of the dienone intermediate renders the reaction irreversible.

Pre-Protocol: Substrate Synthesis

Critical Quality Attribute (CQA): The purity of the starting allyl ether is the single biggest predictor of rearrangement success. Traces of free phenol (unreacted salicylate) will co-elute with the product and complicate purification.

Preparation of Methyl 2-(allyloxy)benzoate:

-

Reagents: Methyl salicylate (1.0 eq), Allyl bromide (1.2 eq), Potassium carbonate (

, 2.0 eq, anhydrous), Acetone (0.5 M). -

Procedure: Reflux for 4–6 hours.

-

Workup: Filter salts, concentrate, and dissolve in EtOAc. Wash with 1M NaOH (removes unreacted phenol—Critical Step ).

-

Validation:

H NMR must show disappearance of the phenolic -OH signal (~10.5 ppm).

Experimental Protocols

Protocol A: Thermal Rearrangement (The "Gold Standard")

Best for: Multi-gram scale up, high reliability, avoiding specialized equipment.

Rationale: The high energy barrier of the rearrangement (~30-35 kcal/mol) requires temperatures >180°C. Using a high-boiling solvent like

Reagents:

-

Methyl 2-(allyloxy)benzoate (Substrate)

- -Diethylaniline (Solvent, bp 217°C)

-

Ethyl Acetate / Hexanes (for purification)

Step-by-Step Procedure:

-

Setup: Equip a 3-neck round-bottom flask with a thermometer, nitrogen inlet, and air condenser.

-

Loading: Dissolve the substrate in

-diethylaniline (1.0 g substrate per 2 mL solvent).-

Note: Can be run neat, but solvent improves yield by mitigating polymerization.

-

-

Reaction: Heat the mixture to 195°C – 205°C (internal temperature).

-

Monitoring: Check TLC every hour (Hexanes:EtOAc 9:1). Product is more polar than the starting ether but less polar than the free phenol.

-

-

Completion: Reaction typically completes in 4–6 hours.

-

Workup (Crucial):

-

Cool to room temperature.[1]

-

Dilute with diethyl ether (50 mL).

-

Wash 1: Wash with cold 10% HCl (

mL). Why? This protonates the diethylaniline, making it water-soluble and removing it from the organic layer. -

Wash 2: Brine (

mL). -

Dry over

and concentrate.

-

-

Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Protocol B: Microwave-Assisted Rearrangement

Best for: Library synthesis, rapid screening, small scale (<500 mg).

Rationale: Microwave irradiation provides direct dielectric heating, often accelerating the reaction rate by orders of magnitude (minutes vs. hours) and suppressing side reactions associated with prolonged thermal exposure.

Reagents:

-

Methyl 2-(allyloxy)benzoate

-

Solvent: Neat (Solvent-free) or Ionic Liquid (e.g., [bmim][

] for better energy absorption).

Step-by-Step Procedure:

-

Loading: Place 200 mg of substrate (neat) into a 10 mL microwave process vial. Add a magnetic stir bar.

-

Parameters:

-

Mode: Dynamic Power (maintain temp).

-

Temperature: 220°C.[1]

-

Hold Time: 15 minutes.

-

Pressure Limit: 250 psi (ensure vial is rated for this).

-

-

Execution: Irradiate.

-

Workup:

-

If Neat: Dissolve directly in DCM for transfer to column.

-

If Ionic Liquid: Extract with Ether (

mL); the ionic liquid remains.

-

-

Yield: Typically >90% conversion.

Process Validation & QC

Analytical Data Summary

| Parameter | Starting Material (Allyl Ether) | Product (3-Allyl Salicylate) | Mechanistic Indicator |

| TLC ( | 0.70 (9:1 Hex/EtOAc) | 0.55 (9:1 Hex/EtOAc) | Product gains H-bond donor ability (OH). |

| 4 protons (m, 6.9-7.8 ppm) | 3 protons (m, 6.8-7.7 ppm) | Loss of symmetry; C3 proton disappears. | |

| Doublet at ~4.6 ppm ( | Doublet at ~3.4 ppm ( | Key Shift: Oxygen-bound to Carbon-bound. | |

| Absent | Singlet at ~11.0 ppm | Intramolecular H-bond with ester. | |

| IR Spectroscopy | ~1240 cm | ~3200-3400 cm | Appearance of phenol stretch. |

Workflow Diagram

Figure 2: Operational workflow for the synthesis and validation of 3-allyl salicylate.

Troubleshooting & Optimization

Decarboxylation

-

Symptom: Formation of 2-allylphenol instead of the salicylate ester.

-

Cause: Hydrolysis of the ester followed by thermal decarboxylation of the free acid.

-

Solution: Ensure all glassware is strictly anhydrous. Use the methyl ester substrate, not the free acid. If the free acid product is required, rearrange the ester first, then hydrolyze using LiOH/THF at room temperature after the rearrangement.

Ether Cleavage

-

Symptom: Recovery of methyl salicylate (phenol) and volatile allyl degradation products.

-

Cause: Trace acid catalysis or excessive temperature.

-

Solution: Add a scavenger base (e.g.,

or DEA) if running neat. Ensure the reaction does not exceed 220°C.

Isomerization (Conjugation)

-

Symptom: Product NMR shows a methyl group (doublet) and an internal alkene, rather than a terminal alkene.

-

Cause: The resulting allyl phenol can isomerize to the styrene derivative (conjugation with the ring) upon prolonged heating.

-

Solution: Stop the reaction immediately upon consumption of starting material. Do not "over-cook."

References

-

Claisen, L. (1912).[3] "Über Umlagerung von Phenol-allylethern in C-Allyl-phenole." Berichte der deutschen chemischen Gesellschaft, 45(3), 3157–3166.

-

Lutz, R. P. (1984). "Catalysis of the Cope and Claisen Rearrangements." Chemical Reviews, 84(3), 205–247.

-

Castro, A. M. M. (2004). "Claisen Rearrangement over the Past Nine Decades." Chemical Reviews, 104(6), 2939–3002.

-

Kaval, N., et al. (2005). "Microwave-Assisted Claisen Rearrangement: A Green Approach." Journal of Organic Chemistry, 70(19), 7429–7432.

-

BenchChem Protocols. "Claisen Rearrangement of 2-(Allyloxy)-benzoates." Standard Operating Procedures Database.

Sources

Application Note: Large-Scale Synthesis of Methyl 2,3-dihydrobenzofuran-7-carboxylate

Executive Summary

Methyl 2,3-dihydrobenzofuran-7-carboxylate is a critical pharmacophore and intermediate in the synthesis of high-affinity 5-HT4 receptor agonists (e.g., Prucalopride derivatives) and various agrochemicals. Its structural core—the dihydrobenzofuran ring with a specific C7-ester functionality—presents a unique challenge in regioselectivity.

While classical constructive methods (e.g., Claisen rearrangement of allyl phenyl ethers followed by cyclization) are robust, they suffer from poor atom economy and high step counts. This Application Note details two superior, field-validated protocols optimized for scalability:

-

Protocol A (Direct Functionalization): Regioselective ortho-lithiation of 2,3-dihydrobenzofuran followed by carboxylation. This is the most direct route but requires strict cryogenic or flow-chemistry controls.

-

Protocol B (Reductive Approach): Catalytic hydrogenation of methyl benzofuran-7-carboxylate. This is the safest route for multi-kilo manufacturing, provided the unsaturated precursor is sourced cost-effectively.

Strategic Route Analysis

The synthesis hinges on distinguishing the C7 position (ortho to the ring oxygen) from the C5 position (para to the alkyl group).

Figure 1: Strategic disconnects for the target molecule. Route A utilizes the directing power of the furan oxygen. Route B utilizes the saturation of the furan double bond.

Protocol A: Regioselective Ortho-Lithiation (Direct Route)

Applicability: Pilot scale (100g – 1kg) or Continuous Flow Manufacturing. Mechanism: The oxygen atom of the dihydrobenzofuran ring acts as a Directed Metalation Group (DMG), coordinating the lithium species to the C7 position.

Critical Process Parameters (CPP)

| Parameter | Specification | Rationale |

| Reagent | n-Butyllithium (1.6M - 2.5M in Hexanes) | Strong base required for deprotonation. |

| Additive | TMEDA (N,N,N',N'-Tetramethylethylenediamine) | Crucial. Breaks up BuLi aggregates, increasing kinetic basicity and stabilizing the ortho-lithiated intermediate. |

| Temperature | -78°C to -40°C (Batch) | Higher temperatures (> -20°C) cause isomerization to the thermodynamically stable C5-lithio species or ring opening. |

| Quench | Dry CO2 (gas or solid) | Must be anhydrous to prevent protonation back to starting material. |

Step-by-Step Methodology (Batch Protocol)

Step 1: Lithiation [1]

-

Charge a dry, nitrogen-purged reactor with 2,3-dihydrobenzofuran (1.0 eq) and anhydrous THF (10 vol) .

-

Add TMEDA (1.1 eq) . Cool the mixture to -78°C .

-

Add n-BuLi (1.1 eq) dropwise over 60 minutes, maintaining internal temperature below -70°C.

-

Observation: The solution typically turns yellow/orange, indicating the formation of the aryllithium species.

-

-

Stir at -78°C for 2 hours to ensure complete metalation.

Step 2: Carboxylation

-

Introduce excess CO2 gas (dried through a CaCl2 trap) into the headspace or via a subsurface sparge tube. Alternatively, transfer the lithiated solution via cannula onto crushed dry ice.

-

Exotherm Warning: This reaction is highly exothermic. Control addition rate to maintain T < -40°C.

-

Allow the mixture to warm to room temperature (20-25°C) over 4 hours.

Step 3: Workup & Esterification

-

Quench with 1N HCl until pH < 2.

-

Extract with Ethyl Acetate (3x) . The product is in the organic phase as the carboxylic acid.

-

Evaporate solvent to obtain crude 2,3-dihydrobenzofuran-7-carboxylic acid .

-

Esterification: Dissolve the crude acid in Methanol (5 vol) . Add catalytic H2SO4 (0.1 eq) or Thionyl Chloride (1.1 eq) . Reflux for 4 hours.

-

Concentrate and crystallize from Heptane/EtOAc.

Protocol B: Catalytic Hydrogenation (Scalable Route)

Applicability: Large Scale (>10 kg). Prerequisite: Sourcing or synthesis of Methyl Benzofuran-7-carboxylate.[2] Mechanism: The furan double bond is hydrogenated while the benzene ring remains aromatic due to the higher resonance energy of the benzene ring compared to the furan ring.

Reaction Setup[2][3][4][5][6][7][8][9][10][11]

| Component | Specification |

| Substrate | Methyl benzofuran-7-carboxylate |

| Catalyst | 10% Pd/C (50% water wet) |

| Loading | 5 wt% relative to substrate |

| Solvent | Methanol or THF |

| Pressure | 5 – 10 bar (70 – 145 psi) |

| Temperature | 40°C – 60°C |

Methodology[5][7][8][9][11][12]

-

Loading: In a high-pressure autoclave, dissolve Methyl benzofuran-7-carboxylate in Methanol (10 vol) .

-

Inerting: Add 10% Pd/C catalyst. Purge the vessel with Nitrogen (3x) and then Hydrogen (3x).

-

Reaction: Pressurize to 5 bar H2 . Heat to 50°C . Stir at 800-1000 rpm to ensure mass transfer (H2 gas into liquid phase).

-

Monitoring: Monitor H2 uptake. The reaction typically completes within 4-6 hours.

-

Endpoint: HPLC analysis showing <0.5% starting material. Over-reduction (reduction of the benzene ring) is rare under these conditions but possible if left too long at high pressure (>50 bar).

-

-

Workup: Filter the catalyst through a bed of Celite or activated carbon filter cartridges.

-

Isolation: Concentrate the filtrate. The product, Methyl 2,3-dihydrobenzofuran-7-carboxylate , is often obtained as a high-purity oil or low-melting solid that can be distilled or crystallized.

Process Safety & Troubleshooting

Regioselectivity Issues (Protocol A)

If the C5-isomer (Methyl 2,3-dihydrobenzofuran-5-carboxylate) is observed:

-

Cause: The lithiation temperature was too high. The kinetic product is C7 (stabilized by O-coordination), but the thermodynamic product is C5.

-

Solution: strictly maintain T < -70°C during BuLi addition. Ensure TMEDA is fresh and dry.

Safety Profile

-

n-Butyllithium: Pyrophoric. Must be handled under strict inert atmosphere. For scales >1kg, consider Continuous Flow Chemistry to minimize the active inventory of lithiated species.

-

Hydrogenation: H2 gas is flammable/explosive. Ensure autoclave grounding and leak testing.

Analytical Specifications

Product: Methyl 2,3-dihydrobenzofuran-7-carboxylate[3]

-

Appearance: White crystalline solid or colorless oil.

-

1H NMR (400 MHz, CDCl3):

-

δ 7.65 (dd, 1H, Ar-H), 7.35 (dd, 1H, Ar-H), 6.85 (t, 1H, Ar-H).

-

δ 4.65 (t, 2H, O-CH2-CH2).

-

δ 3.89 (s, 3H, COOCH3).[4]

-

δ 3.20 (t, 2H, O-CH2-CH2).

-

-

HPLC Purity: >98.5% (Area %).[5]

References

-

Regioselective Lithiation: J. Org. Chem.1990 , 55(12), 3967–3969. "Regioselective lithiation of 2,3-dihydrobenzofuran." Link

-

Prucalopride Intermediates (Patent): World Intellectual Property Organization, WO2005063749. "Process for the preparation of benzofuran derivatives." Link

-

Benzofuran Hydrogenation: Organic Process Research & Development2012 , 16(12), 1953–1966. "Scalable Synthesis of Dihydrobenzofurans." Link

-

Flow Chemistry Application: Chem. Eur. J.2013 , 19, 3348. "Continuous Flow Lithiation of Heterocycles." Link

Sources

- 1. Regio- and stereoselective lithiation and electrophilic substitution reactions of N-Alkyl-2,3-diphenylaziridines: solvent effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tdcommons.org [tdcommons.org]

- 3. guidechem.com [guidechem.com]

- 4. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 5. op.niscair.res.in [op.niscair.res.in]

Application Notes & Protocols: Leveraging Methyl 2,3-dihydrobenzofuran-7-carboxylate in Fragment-Based Drug Design

Introduction: The Power of Fragments and the Promise of the Dihydrobenzofuran Scaffold

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for the discovery of novel lead compounds.[1][2] Instead of screening vast libraries of large, complex molecules, FBDD identifies low-molecular-weight compounds (typically < 300 Da), or "fragments," that bind with low affinity but high efficiency to a biological target.[3] These initial hits serve as high-quality starting points that can be systematically optimized into potent, drug-like molecules.[4][5] The core principle is that the binding energy of a small, well-fitting fragment is often disproportionately high for its size, a concept quantified by metrics like Ligand Efficiency (LE).

Within the vast chemical space available for fragment libraries, certain scaffolds are recognized as "privileged structures" due to their ability to interact with multiple biological targets. The benzofuran and 2,3-dihydrobenzofuran cores are prominent examples, appearing in numerous natural products and approved drugs with diverse biological activities, including anti-inflammatory and anticancer properties.[6][7][8][9] Their rigid, yet versatile, structure provides an excellent platform for presenting chemical functionality in defined three-dimensional space. This makes them ideal starting points for FBDD campaigns.[10][11][12]

This guide focuses on a specific, synthetically tractable fragment: Methyl 2,3-dihydrobenzofuran-7-carboxylate . We will explore its properties and provide detailed protocols for its application in a typical FBDD workflow, from initial screening to hit validation and elaboration.

Fragment Profile: Methyl 2,3-dihydrobenzofuran-7-carboxylate

Methyl 2,3-dihydrobenzofuran-7-carboxylate is an excellent candidate for an FBDD library. Its structure adheres to the "Rule of Three," a guideline for fragment-like properties.[1] The molecule possesses both hydrogen bond acceptors (the ester and ether oxygens) and a hydrophobic surface, providing multiple potential interaction points with a protein target. Crucially, the ester at the 7-position and the aromatic ring offer clear, synthetically accessible vectors for chemical elaboration.

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₁₀O₃ | - |

| Molecular Weight | 178.19 g/mol | [13] |

| CAS Number | 133844-95-8 | [13] |

| cLogP | ~1.9-2.3 | Calculated (XLogP3)[14] |

| Hydrogen Bond Donors | 0 | - |

| Hydrogen Bond Acceptors | 3 | - |

| Rotatable Bonds | 1 | - |

| Melting Point | 57-62 °C | [13] |

The FBDD Workflow: From Fragment Hit to Lead Candidate

The journey from a weakly binding fragment to a potent lead compound is a structured process involving iterative cycles of screening, structural biology, and medicinal chemistry. The following sections provide detailed protocols for each stage, using Methyl 2,3-dihydrobenzofuran-7-carboxylate as our model fragment.

Caption: A typical Fragment-Based Drug Design (FBDD) workflow.

Protocol 1: Primary Fragment Screening using Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free biophysical technique capable of detecting the weak binding of low-molecular-weight fragments in real-time.[15][16][17] It measures changes in the refractive index at a sensor surface where the target protein is immobilized.[18]

Objective: To identify fragments from a library that bind to the target protein and to estimate their dissociation constants (KD).

Methodology:

-

Protein Immobilization:

-

Covalently immobilize the purified target protein onto a carboxymethylated dextran sensor chip (e.g., CM5 chip) using standard amine coupling chemistry (EDC/NHS).

-

Aim for a low immobilization density (e.g., 2000-4000 Response Units, RU) to minimize mass transport effects.

-

Use a reference flow cell, either left blank or with an immobilized irrelevant protein, to subtract non-specific binding and bulk refractive index changes.[17]

-

-

Fragment Solution Preparation:

-

Prepare a stock solution of Methyl 2,3-dihydrobenzofuran-7-carboxylate in 100% DMSO.

-

Create a dilution series in the running buffer (e.g., HBS-EP+) to achieve final concentrations ranging from 10 µM to 200 µM. Ensure the final DMSO concentration is matched across all samples and the running buffer (typically ≤ 1%).[15]

-

-

SPR Analysis:

-

Inject the fragment solutions over the target and reference flow cells at a constant flow rate (e.g., 30 µL/min).

-

Monitor the association and dissociation phases. Weak fragments typically exhibit fast on/off rates.

-

Regenerate the sensor surface between injections using a mild regeneration solution (e.g., a short pulse of high salt or low pH buffer) if necessary.

-

-

Data Analysis:

-

Double-reference the raw data by subtracting the signal from the reference flow cell and from a buffer-only (blank) injection.

-

For initial screening, plot the steady-state response against fragment concentration. Fit the data to a 1:1 steady-state affinity model to determine the KD.

-

Hits are typically classified as fragments showing a concentration-dependent binding response.[19]

-

Protocol 2: Hit Validation and Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for validating fragment hits.[20][21] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY), are particularly effective for detecting weak binders.[22][23]

Objective: To confirm the binding of Methyl 2,3-dihydrobenzofuran-7-carboxylate to the target protein in solution and to gain initial structural insights.

Methodology:

-

Sample Preparation:

-

Prepare two samples in a suitable deuterated buffer (e.g., phosphate buffer in D₂O).

-

Sample A (Reference): 100 µM Methyl 2,3-dihydrobenzofuran-7-carboxylate.

-

Sample B (Test): 100 µM Methyl 2,3-dihydrobenzofuran-7-carboxylate with 5-10 µM of the target protein.

-

-

STD NMR Experiment:

-

Acquire a 1D proton NMR spectrum of both samples.

-

Acquire STD spectra for Sample B. This involves selectively saturating protein resonances that are far from any ligand signals.

-

If the fragment binds, saturation will be transferred from the protein to the bound fragment via spin diffusion. When the fragment dissociates, it carries this saturation information with it.

-

A difference spectrum (on-resonance saturation minus off-resonance saturation) will show signals only for the protons of the binding fragment.[22]

-

-

WaterLOGSY Experiment:

-

This experiment detects the transfer of magnetization from bulk water to the ligand via the protein.

-

In the absence of the protein, the fragment will show a positive NOE with water. In the presence of the protein, a binding fragment will show an inverted (negative) NOE signal.[22]

-

-

Data Analysis:

-

Confirming a hit: A true hit will produce clear signals in the STD difference spectrum and/or show signal inversion in the WaterLOGSY experiment.[24]

-

Epitope Mapping: The relative intensities of the signals in the STD spectrum can provide information about which protons of the fragment are in closest proximity to the protein surface.

-

Protocol 3: Structural Elucidation by X-ray Crystallography

The cornerstone of FBDD is obtaining a high-resolution crystal structure of the fragment bound to the target protein.[25][26] This structural information is critical for the subsequent hit-to-lead optimization phase, as it reveals the precise binding mode and identifies opportunities for chemical modification.[4][5]

Objective: To determine the three-dimensional structure of the protein-fragment complex.

Methodology:

-

Crystal Preparation:

-

Generate high-quality crystals of the apo-protein using vapor diffusion (sitting or hanging drop) or other crystallization methods.

-

-

Fragment Soaking:

-

Prepare a soaking solution containing Methyl 2,3-dihydrobenzofuran-7-carboxylate at a concentration significantly above its KD (e.g., 1-10 mM) in a cryo-protectant solution. The small size of fragments often requires high concentrations to achieve sufficient occupancy in the crystal.[25]

-

Transfer the apo-protein crystals into the soaking solution for a defined period (from minutes to hours).

-

-

Data Collection and Processing:

-

Flash-cool the soaked crystal in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.[27]

-

Process the diffraction data using standard software packages (e.g., XDS, MOSFLM) and solve the structure by molecular replacement using the apo-protein structure as a search model.

-

-

Structure Refinement and Analysis:

-

Analyze the initial electron density maps (Fo-Fc) for positive density corresponding to the bound fragment.

-

Model the fragment into the density and perform iterative cycles of refinement.

-

Analyze the final structure to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) between Methyl 2,3-dihydrobenzofuran-7-carboxylate and the protein.

-

Phase 3: Structure-Guided Fragment Elaboration

With a high-resolution crystal structure in hand, the process of evolving the fragment into a more potent lead compound begins. The goal is to add new chemical functionalities that make additional, favorable interactions with the target, thereby increasing affinity and selectivity.[5]

Caption: Key strategies for fragment elaboration.

Strategy 1: Fragment Growing

"Growing" is the most common strategy and involves extending the fragment from a single vector to engage a nearby pocket or interaction point identified in the crystal structure.[5][28]

Hypothetical Example:

-

Structural Observation: The crystal structure reveals that the benzene ring of Methyl 2,3-dihydrobenzofuran-7-carboxylate is situated in a hydrophobic pocket, and the C5 position points towards an adjacent unoccupied sub-pocket that contains a key aspartate residue.

-

Synthetic Protocol:

-

Bromination: Selectively brominate the C5 position of the dihydrobenzofuran ring.

-

Suzuki Coupling: Use a Suzuki-Miyaura coupling reaction to introduce a variety of aryl or heteroaryl groups at the C5 position.[10] For instance, coupling with 3-aminophenylboronic acid would introduce an amino group positioned to form a salt bridge with the target aspartate.

-

SAR Analysis: Synthesize a small library of analogues and evaluate their binding affinity using SPR or NMR to establish a Structure-Activity Relationship (SAR).

-

Strategy 2: Fragment Linking

If a second fragment is found to bind in a proximal site, the two can be chemically "linked" together. This can lead to a dramatic, synergistic increase in affinity.[29][30][31]

Hypothetical Example:

-

Structural Observation: The crystal structure shows Methyl 2,3-dihydrobenzofuran-7-carboxylate binding in one sub-pocket. A separate screening hit, for example, a simple piperidine fragment, is observed to bind in an adjacent pocket 5-7 Å away. The 7-carboxylate group of our fragment is oriented towards the piperidine.

-

Synthetic Protocol:

-

Amide Coupling: Hydrolyze the methyl ester of the dihydrobenzofuran fragment to the corresponding carboxylic acid.[32]

-

Activate the carboxylic acid (e.g., using HATU or EDC) and couple it with the piperidine fragment (or a suitable amino-functionalized linker attached to the piperidine) to form a stable amide bond.

-

Linker Optimization: Synthesize a series of linked compounds with varying linker lengths and rigidities to find the optimal connection that preserves the binding modes of both original fragments.[30]

-

Affinity Measurement: Determine the KD of the new linked compounds to confirm the anticipated gain in potency.

-

Conclusion

Methyl 2,3-dihydrobenzofuran-7-carboxylate represents a high-quality, synthetically versatile fragment for FBDD campaigns. Its privileged scaffold and adherence to the "Rule of Three" make it an ideal starting point for tackling a wide range of biological targets. By employing a systematic workflow of sensitive biophysical screening, high-resolution structural biology, and structure-guided medicinal chemistry, this simple fragment can be efficiently elaborated into novel, potent, and selective lead compounds. The protocols and strategies outlined in this guide provide a robust framework for researchers to unlock the potential of this and similar fragments in modern drug discovery.

References

-